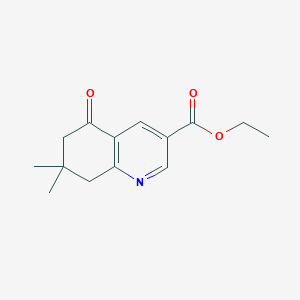

7,7-Diméthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxylate d'éthyle

Vue d'ensemble

Description

C'est un solide incolore et soluble dans l'eau produit par la réaction de l'acide cyanurique avec le chlore . Le troclosène est connu pour son efficacité dans la stérilisation de l'eau potable, des piscines et de diverses surfaces, ce qui en fait un composé précieux dans la santé publique et l'assainissement .

Applications De Recherche Scientifique

Le troclosène a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Employé comme désinfectant dans les milieux de laboratoire pour stériliser les équipements et les surfaces.

Médecine : Utilisé dans la stérilisation des instruments et des surfaces médicaux pour prévenir les infections.

Industrie : Appliqué dans les procédés de traitement de l'eau pour purifier l'eau potable et les piscines.

5. Mécanisme d'action

Le troclosène exerce ses effets par la libération de chlore gazeux lorsqu'il entre en contact avec l'eau. Le chlore gazeux agit comme un agent oxydant puissant, perturbant les structures cellulaires des micro-organismes et conduisant à leur inactivation ou à leur mort . Ce mécanisme fait du troclosène un désinfectant et un biocide efficace.

Composés similaires :

- Dichloroisocyanurate de potassium

- Dichloroisocyanurate de calcium

- Dichloroisocyanurate de lithium

- Dichloroisocyanurate de baryum

Comparaison : Le troclosène est unique en raison de sa grande solubilité dans l'eau et de sa capacité à libérer du chlore à un rythme relativement constant, ce qui le rend plus efficace que d'autres composés similaires comme l'halazone . Son efficacité en tant que désinfectant et sa large gamme d'applications dans divers domaines mettent en évidence sa polyvalence et son importance.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le troclosène est synthétisé par la chloration de l'acide cyanurique. Le procédé implique la réaction de l'acide cyanurique avec du chlore gazeux, conduisant à la formation d'acide dichloroisocyanurique, qui est ensuite neutralisé avec de l'hydroxyde de sodium pour produire du dichloroisocyanurate de sodium .

Méthodes de production industrielle : Dans les milieux industriels, le troclosène est produit en dissolvant l'acide cyanurique dans l'eau et en ajoutant du chlore gazeux dans des conditions contrôlées. L'acide dichloroisocyanurique résultant est ensuite filtré et neutralisé avec de l'hydroxyde de sodium pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le troclosène subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. C'est un agent oxydant puissant et il réagit avec l'eau pour libérer du chlore gazeux, qui est responsable de ses propriétés désinfectantes .

Réactifs et conditions courants :

Principaux produits :

Oxydation : Oxygène singulet et autres espèces réactives de l'oxygène.

Substitution : Sels complexes tels que le dichloroisocyanurate de cuivre de sodium.

Mécanisme D'action

Troclosene exerts its effects through the release of chlorine gas when it comes into contact with water. The chlorine gas acts as a strong oxidizing agent, disrupting the cellular structures of microorganisms and leading to their inactivation or death . This mechanism makes troclosene an effective disinfectant and biocide.

Comparaison Avec Des Composés Similaires

- Potassium dichloroisocyanurate

- Calcium dichloroisocyanurate

- Lithium dichloroisocyanurate

- Barium dichloroisocyanurate

Comparison: Troclosene is unique in its high solubility in water and its ability to release chlorine at a relatively constant rate, making it more efficient than other similar compounds like halazone . Its effectiveness as a disinfectant and its wide range of applications in various fields highlight its versatility and importance.

Activité Biologique

Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (CAS No. 106944-52-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has the following characteristics:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Purity : Typically above 95% in commercial preparations .

Synthesis

The compound can be synthesized through various methods involving the condensation of appropriate starting materials followed by cyclization and functional group modifications. Common synthetic routes often utilize readily available precursors from the quinoline family, allowing for the introduction of the carboxylate group at position 3 .

Antioxidant Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Neuroprotective Effects

Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has been investigated for its neuroprotective capabilities. It potentially inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies have demonstrated promising inhibition rates with IC50 values in the low micromolar range .

Anticancer Activity

Some studies have explored the anticancer potential of tetrahydroquinoline derivatives. For example, certain analogues have shown activity against various cancer cell lines with IC50 values indicating significant cytotoxic effects . However, specific data on ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is limited and warrants further investigation.

Antiviral Properties

Recent research has begun to uncover antiviral activities associated with tetrahydroquinoline derivatives. Preliminary studies suggest that some compounds within this class may exhibit activity against coronaviruses by inhibiting viral replication in cell cultures . However, specific results for ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate remain to be fully characterized.

Case Studies and Research Findings

Propriétés

IUPAC Name |

ethyl 7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-18-13(17)9-5-10-11(15-8-9)6-14(2,3)7-12(10)16/h5,8H,4,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIRHYGGDDMHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544743 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106944-52-9 | |

| Record name | Ethyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.